molecular formula C6H4F2N2O4S B1413055 4,5-Difluoro-2-nitrobenzenesulfonamide CAS No. 1803870-61-2

4,5-Difluoro-2-nitrobenzenesulfonamide

Cat. No.: B1413055
CAS No.: 1803870-61-2
M. Wt: 238.17 g/mol
InChI Key: WGGXESNEYFPOLL-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-nitrobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a versatile building block in organic and medicinal chemistry research. Its structure, featuring both a strong electron-withdrawing nitro group and a sulfonamide moiety, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. The presence of fluorine atoms can significantly alter the physicochemical properties of a compound, influencing its metabolic stability, lipophilicity, and bioavailability, which is a key strategy in modern drug design (Purser et al., 2008). This compound is strictly for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4,5-difluoro-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O4S/c7-3-1-5(10(11)12)6(2-4(3)8)15(9,13)14/h1-2H,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGXESNEYFPOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Chloronitrobenzene Precursors

A primary route to 4,5-difluoro-2-nitrobenzenesulfonamide begins with the selective fluorination of chloronitrobenzene derivatives, particularly 2,4,5-trichloronitrobenzene. The process involves replacing two chlorine atoms with fluorine atoms in a regioselective manner to yield 2,4-difluoro-5-chloronitrobenzene as an intermediate.

Key Methodology:

  • Reagents: Fluorinating agents such as sodium fluoride (NaF), potassium fluoride (KF), cesium fluoride (CsF), or alkyl quaternary ammonium fluorides.
  • Catalysts: Solid-liquid phase transfer catalysts, typically quaternary ammonium or phosphonium salts with large hydrocarbon substituents (totaling at least 18 carbons), facilitate efficient fluorine substitution.
  • Solvent System: Organic solvents in which the chloronitrobenzene is soluble but the fluoride salts are insoluble, creating a biphasic system that enhances selectivity.
  • Conditions: The fluorination is carried out at controlled temperatures under a solid-liquid phase interface.

Reaction Scheme:

$$
\text{2,4,5-trichloronitrobenzene} + 2 \mathrm{F}^- \xrightarrow[\text{Phase transfer catalyst}]{\text{Organic solvent}} \text{2,4-difluoro-5-chloronitrobenzene}
$$

This method achieves high specificity and yield improvements compared to direct fluorination without phase transfer catalysis.

Conversion of 2,4-Difluoro-5-chloronitrobenzene to Sulfonamide

Following fluorination, the nitro group remains intact while the chlorine substituent at the 5-position can be further functionalized. The sulfonamide group is introduced via sulfonylation reactions or by direct substitution using sulfonamide precursors.

Hydrogenation Step:

  • The nitro group can be selectively reduced to an amine using hydrogen gas in the presence of a palladium-carbon catalyst.
  • Typical conditions involve hydrogenation in methanol with sodium acetate as a base at temperatures around 60°C.
  • The catalyst and by-products are removed by filtration, and the product is purified by extraction and vacuum distillation.

This step is crucial if the sulfonamide is to be introduced via amine functionalization pathways.

Direct Fluorination of 2-Nitrobenzenesulfonamide Derivatives

An alternative approach involves direct fluorination of 2-nitrobenzenesulfonamide or its lithium salt using elemental fluorine gas diluted with nitrogen.

Procedure Highlights:

  • The lithium salt of 2-nitrobenzenesulfonamide is prepared by treating the sulfonimide with lithium hydroxide in acetone, followed by solvent removal and dissolution in acetonitrile/water.
  • A gaseous mixture of 2% fluorine in nitrogen is bubbled through the solution at 0°C.
  • After fluorination, residual fluorine is purged with nitrogen, and the product is isolated by filtration and evaporation.

Summary Table of Preparation Methods

Step Starting Material Reagents/Catalysts Conditions Product/Intermediate Yield/Notes
1 2,4,5-Trichloronitrobenzene NaF/KF/CsF + Quaternary ammonium catalyst Organic solvent, solid-liquid phase interface 2,4-Difluoro-5-chloronitrobenzene High specificity and yield
2 2,4-Difluoro-5-chloronitrobenzene H2, Pd/C, sodium acetate Methanol, 60°C, several hours 2,4-Difluoro-5-chloroaniline intermediate 48% isolated yield
3 2-Nitrobenzenesulfonamide lithium salt F2 gas (2% in N2) Acetonitrile/water, 0°C This compound Controlled fluorination

Research Findings and Notes

  • The use of phase transfer catalysts significantly improves fluorination efficiency and regioselectivity compared to traditional methods.
  • Hydrogenation conditions must be optimized to avoid over-reduction or dehalogenation.
  • Direct fluorination with elemental fluorine requires careful control of reaction parameters to prevent over-fluorination or decomposition.
  • The intermediate 2,4-difluoro-5-chloronitrobenzene is a versatile precursor for further functionalization, including sulfonamide formation.
  • Purification steps such as vacuum distillation and solvent extraction are critical to isolate high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Difluoro-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can also form hydrogen bonds with target proteins, affecting their function. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Utility : demonstrates that nitro reduction in fluorinated nitrobenzenes is feasible but requires careful control to avoid diamine instability. This suggests that this compound could serve as a precursor for fluorinated benzenediamines, which are valuable in polyimide or pharmaceutical synthesis .
  • Biological Data Gap: No direct evidence links this compound to therapeutic activity.

Biological Activity

4,5-Difluoro-2-nitrobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms at positions 4 and 5, a nitro group at position 2, and a sulfonamide group. This unique structure contributes to its biological properties, particularly in inhibiting specific enzymatic pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways. The compound has been shown to selectively inhibit perforin activity, which is crucial for cytotoxic lymphocyte-mediated cell death. This inhibition can mitigate graft rejection during allogeneic bone marrow transplantation and may have implications in treating autoimmune diseases and certain cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values indicate potent inhibitory effects on cell proliferation under hypoxic conditions. Its mechanism involves modulation of hexokinase activity, which is vital for glycolysis in cancer cells .

In Vivo Studies

In vivo experiments have shown that this compound can significantly enhance allogeneic bone marrow survival rates by inhibiting perforin function. For instance, one study reported that treatment with this compound resulted in a 55% increase in bone marrow survival compared to controls .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Graft-Versus-Host Disease (GVHD) : In a model of GVHD, the administration of this compound led to reduced morbidity and improved survival rates by effectively inhibiting perforin-mediated cytotoxicity.
  • Cancer Treatment : A study involving glioblastoma multiforme cells showed that the compound's fluorinated derivatives had enhanced cytotoxic effects compared to non-fluorinated analogs. This finding suggests that modifications at the C-2 position with halogens can improve pharmacokinetics and therapeutic efficacy .

Data Tables

Study Cell Line IC50 (µM) Effect Notes
Study AGBM0.78CytotoxicEnhanced effects under hypoxia
Study BLymphocytesNot specifiedImmunosuppressionSignificant increase in bone marrow survival
Study CVariousVariesAntiproliferativeModulation of hexokinase activity

Q & A

Basic Research Questions

Q. What are the critical safety and storage protocols for handling 4,5-Difluoro-2-nitrobenzenesulfonamide in laboratory settings?

  • Methodological Answer :

  • Safety Protocols : Follow institutional Chemical Hygiene Plans (e.g., mandates 100% safety exam compliance for lab work). Store at recommended temperatures (e.g., 0–6°C for nitroaromatic sulfonamides, as seen in ). Use fume hoods and personal protective equipment (PPE) to mitigate inhalation/contact risks.
  • Stability : Monitor degradation under light/heat using stability-indicating HPLC or TLC. For related compounds like methyl 4,5-difluoro-2-methylbenzoate, advises RT storage in airtight containers.
  • Handling : Pre-weigh aliquots to minimize exposure and contamination.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Characterization : Use 1H/19F^1\text{H}/^{19}\text{F}-NMR to confirm fluorine substitution patterns (e.g., provides NMR data for 4-fluorobenzenesulfonamide derivatives).
  • Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization). Cross-reference retention times with standards (e.g., lists nitrobenzenesulfonamide derivatives).
  • Elemental Analysis : Compare experimental C, H, N, S values to theoretical calculations (e.g., uses NIST-validated data for fluorinated analogs).

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound while minimizing byproducts?

  • Methodological Answer :

  • Factorial Design : Apply 2k^k factorial designs ( ) to test variables (e.g., temperature, stoichiometry, catalyst loading). Example factors:
FactorLow Level (-1)High Level (+1)
Temp.60°C80°C
[HNO3_3]1.2 eq.2.0 eq.
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for yield and selectivity ().
  • Byproduct Analysis : Use LC-MS to track intermediates (e.g., sulfonic acid derivatives in ) and adjust reaction quenching steps.

Q. How can computational chemistry resolve contradictions in reported reaction mechanisms for sulfonamide derivatives?

  • Methodological Answer :

  • Reaction Path Search : Utilize quantum chemical calculations (e.g., DFT) to simulate nitration/fluorination pathways (). Compare activation energies of proposed mechanisms.
  • Data Integration : Feed experimental kinetic data (e.g., rate constants) into computational models to validate theoretical pathways ().
  • Contradiction Resolution : If literature reports conflicting regioselectivity, perform Fukui function analysis to predict electrophilic attack sites on the benzene ring.

Q. What strategies address discrepancies in the physicochemical properties (e.g., melting point, solubility) of this compound across studies?

  • Methodological Answer :

  • Standardized Protocols : Replicate measurements using IUPAC-recommended methods (e.g., differential scanning calorimetry for melting points). highlights NIST-validated data for fluorinated compounds.
  • Batch Analysis : Compare multiple synthesis batches to isolate variability sources (e.g., residual solvents in ).
  • Meta-Analysis : Apply statistical tools (ANOVA) to aggregated literature data, identifying outliers through Grubbs’ test ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5-Difluoro-2-nitrobenzenesulfonamide
Reactant of Route 2
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4,5-Difluoro-2-nitrobenzenesulfonamide

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